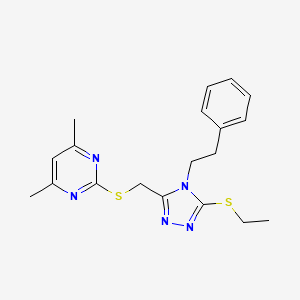

2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5S2/c1-4-25-19-23-22-17(13-26-18-20-14(2)12-15(3)21-18)24(19)11-10-16-8-6-5-7-9-16/h5-9,12H,4,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMSGJBSUPBPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. Characterized by a pyrimidine ring and a triazole moiety, this compound's structure suggests various avenues for therapeutic applications, particularly in antimicrobial and anticancer domains.

The molecular formula of the compound is with a molecular weight of approximately 357.49 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its unique reactivity and potential interactions with biological systems. The compound exhibits nucleophilic aromatic substitution reactions, particularly at the C-4 position of the pyrimidine ring, making it suitable for further functionalization and derivatization .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of ethylthio and phenethyl groups appears to enhance these properties compared to simpler analogs .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Significant inhibition |

| Other triazole derivatives | Various strains | Variable activity |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in specific cancer cell lines. For example, related triazole compounds have shown promising results against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

The biological activity of This compound may be attributed to its ability to interact with various biological targets. Modifications at the 4-position of the pyrimidine ring have been shown to enhance binding affinities with serotonin receptors, suggesting potential applications in neuropharmacology .

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

- Triazole Derivatives : A series of mercapto-substituted triazoles were synthesized and evaluated for their antimicrobial and anticancer activities. The study concluded that certain derivatives exhibited potent activity against both bacterial strains and cancer cell lines .

- Comparative Analysis : A comparative analysis of various triazole derivatives highlighted the unique efficacy of compounds containing ethylthio substitutions in enhancing antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s substituents distinguish it from related triazole-pyrimidine hybrids. Key comparisons include:

Table 1: Substituent and Property Comparison

Key Observations :

- Pyrimidine Modifications : Unlike SR26467’s methoxy groups , the target’s 4,6-dimethylpyrimidine may reduce polarity, enhancing lipophilicity and bioavailability.

- Thioether Linkages : The ethylthio group in the target compound is shorter than butylthio or benzylthio chains in analogs (e.g., 5m, 5q ), which could influence solubility and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.